Quinotolast sodium

Description

Historical Trajectory and Evolution of Academic Research on Quinotolast (B11096) Sodium

The history of quinotolast sodium in research began with its patent in 1985 by the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. ncats.io It was initially identified as an anti-allergic and anti-ulcer agent. ncats.io Early preclinical studies in the 1990s focused on its effects as a mast cell stabilizer, demonstrating its potent inhibition of type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction in animal models. ncats.ionih.gov These initial investigations compared its efficacy to other anti-allergic drugs like tranilast, amlexanox, and disodium (B8443419) cromoglycate (DSCG), often showing superior or comparable effects. nih.gov

A significant aspect of early research was the exploration of its mechanism of action. Studies revealed that quinotolast inhibits the release of histamine (B1213489) and other inflammatory mediators from mast cells. nih.gov Interestingly, a cross-tachyphylaxis was observed between quinotolast and DSCG in inhibiting PCA in rats, suggesting a partially shared mechanism of action. ncats.ionih.gov Pharmacokinetic studies in healthy male volunteers were also conducted to understand its absorption, metabolism, and excretion. researchgate.netresearchgate.netresearchgate.net

Contemporary Relevance of this compound in Preclinical Pharmacological Investigations

More recently, the research focus on this compound has expanded beyond its anti-allergic properties to include its potential as an antineoplastic agent. ontosight.aiontosight.ai This shift aligns with the broader investigation of quinoline (B57606) derivatives for their anti-tumor activities. ontosight.ai Preclinical studies have explored its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). ontosight.ai The proposed mechanism for its anti-cancer effects involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication. ontosight.ai By hindering this enzyme, this compound can cause DNA damage and subsequent death of rapidly dividing cancer cells. ontosight.ai

In the context of its anti-allergic effects, contemporary research continues to delve into its specific inhibitory actions on various inflammatory mediators. Studies have shown that this compound can inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) from human lung cells in a concentration-dependent manner. medchemexpress.comglpbio.comnih.gov This inhibitory action on multiple mediators highlights its potential for treating complex allergic responses. nih.govnih.gov

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, aiming to fully elucidate its therapeutic potential and mechanisms of action. A primary objective is to continue investigating its efficacy and mechanisms in various preclinical cancer models. ontosight.ai This includes identifying specific cancer types that may be most responsive to this compound and understanding the molecular pathways involved in its anti-tumor effects.

Another key area of ongoing research is the further characterization of its anti-inflammatory and immunomodulatory properties. This involves more detailed studies on its effects on different immune cells and signaling pathways. The potential for developing quinotolast and other quinoline derivatives as treatments for a range of inflammatory and autoimmune diseases remains an active area of investigation. nih.gov

Furthermore, there is an ongoing need for comparative studies to benchmark the efficacy of quinotolast against newer anti-allergic and anti-cancer agents. While early studies provided valuable comparisons, the therapeutic landscape has evolved, necessitating updated assessments.

Detailed Research Findings

Preclinical Efficacy in Allergic Models

| Animal Model | Allergic Reaction Model | Key Findings |

| Rats | Passive Cutaneous Anaphylaxis (PCA) | Quinotolast dose-dependently inhibited PCA with an ED50 of 0.0063 mg/kg (i.v.) and 0.0081 mg/kg (p.o.). medchemexpress.comglpbio.com |

| Rats | Anaphylactic Bronchoconstriction | Potently inhibited this reaction. nih.gov |

| Guinea Pigs | Passive Cutaneous Anaphylaxis (PCA) | Potently inhibited PCA, where other reference drugs showed poor activity. nih.gov |

Inhibition of Inflammatory Mediators

| Cell Type | Mediator | Key Findings |

| Human dispersed lung cells | Histamine, LTC4, PGD2 | Inhibited release in a concentration-dependent manner (1-100 μg/mL). medchemexpress.comglpbio.comnih.gov At 100 μg/mL, it inhibited PGD2 release by 100% and LTC4 release by 54%. medchemexpress.comglpbio.comnih.gov |

| Mouse cultured mast cells | Peptide leukotrienes (pLTs) | Concentration-dependently inhibited pLTs release with an IC50 value of 0.72 μg/mL. glpbio.com |

| Rat peritoneal cells | Histamine | Inhibited histamine release. ncats.ionih.gov |

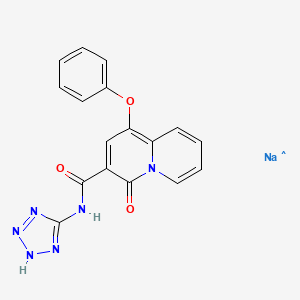

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H12N6NaO3 |

|---|---|

Molecular Weight |

371.3 g/mol |

InChI |

InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24); |

InChI Key |

PWZFHKWIZORFOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4.[Na] |

Synonyms |

FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Quinotolast Sodium

Established Synthetic Pathways for Quinotolast (B11096) Sodium

While a specific, detailed, step-by-step established synthesis of quinotolast sodium is not extensively documented in publicly available literature, a plausible and established synthetic strategy can be constructed based on known methodologies for the synthesis of similar 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. The synthesis would logically proceed through the formation of a key intermediate, ethyl 1-phenoxy-4-oxo-4H-quinolizine-3-carboxylate, followed by amidation with 5-aminotetrazole.

A foundational step in this pathway is the construction of the 4-oxo-4H-quinolizine ring system. A facile method for creating a similar core structure, 4-oxo-4H-quinolizine-2-carboxamide derivatives, has been reported, which utilizes a one-pot Stobbe condensation followed by cyclization, starting from 2-pyridinecarbaldehyde. figshare.comresearchgate.net A similar strategy could be adapted to produce the 3-carboxy-substituted quinolizine core of quinotolast.

The introduction of the phenoxy group at the 1-position is a critical step. While direct phenoxylation of the quinolizine ring is not well-documented, analogous reactions on similar heterocyclic systems, such as quinazolinones, can be achieved using aryne chemistry. nih.gov This suggests a potential route where a suitable precursor, such as a 1-halo-4-oxo-4H-quinolizine derivative, could be reacted with phenol (B47542) or a phenoxide salt.

The final key transformation is the formation of the N-(2H-tetrazol-5-yl)carboxamide moiety. This is typically achieved by the reaction of a carboxylic acid or its ester derivative with 5-aminotetrazole. libretexts.orgyoutube.comlibretexts.orgnih.govkhanacademy.org The reaction of ethyl 1-phenoxy-4-oxo-4H-quinolizine-3-carboxylate with 5-aminotetrazole, likely under heating and possibly with a catalyst, would yield the desired quinotolast. The final step would be the formation of the sodium salt by treatment with a suitable sodium base.

A proposed synthetic scheme is outlined below:

Table 1: Proposed Established Synthetic Pathway for this compound| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Pyridinecarboxaldehyde, Diethyl succinate | Base (e.g., NaOEt), Stobbe condensation followed by cyclization | Ethyl 4-oxo-4H-quinolizine-3-carboxylate |

| 2 | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | Halogenating agent (e.g., NBS, SOCl₂) | Ethyl 1-halo-4-oxo-4H-quinolizine-3-carboxylate |

| 3 | Ethyl 1-halo-4-oxo-4H-quinolizine-3-carboxylate, Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 1-phenoxy-4-oxo-4H-quinolizine-3-carboxylate |

| 4 | Ethyl 1-phenoxy-4-oxo-4H-quinolizine-3-carboxylate, 5-Aminotetrazole | Heat, optional catalyst | Quinotolast |

| 5 | Quinotolast | Sodium hydroxide (B78521) or Sodium alkoxide | This compound |

Exploration of Novel Synthetic Routes and Precursor Utilization

The exploration of novel synthetic routes for this compound could focus on improving efficiency, reducing the number of steps, and utilizing more readily available or environmentally benign precursors.

One potential novel approach could involve a convergent synthesis strategy. This would entail the separate synthesis of a 1-phenoxy-4-oxo-4H-quinolizine precursor and a pre-formed N-acyl-5-aminotetrazole derivative, followed by a final coupling reaction.

Another area of exploration is the use of transition-metal-catalyzed cross-coupling reactions to introduce the phenoxy group. For instance, a palladium- or copper-catalyzed reaction between a 1-halo- or 1-triflyloxy-4-oxo-4H-quinolizine-3-carboxylate and phenol could offer a milder and more efficient alternative to traditional nucleophilic aromatic substitution.

The utilization of alternative precursors for the quinolizine core is also a viable strategy. For example, methods involving the cyclization of appropriately substituted pyridine (B92270) derivatives could be explored. Research on the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has shown various approaches to this core structure. researchgate.net

Design and Synthesis of Analogs and Metabolites for Mechanistic Elucidation

To understand the mechanism of action and structure-activity relationships of quinotolast, the design and synthesis of analogs and potential metabolites are crucial.

The metabolism of quinolone derivatives often involves oxidative processes, primarily hydroxylation, mediated by cytochrome P-450 enzymes. nih.gov This suggests that a likely metabolite of quinotolast is a hydroxylated derivative, "Hydroxy Quinotolast." The hydroxylation could occur on the phenoxy ring or on the quinolizine ring system itself.

The synthesis of Hydroxy Quinotolast would require the introduction of a hydroxyl group at a specific position. If hydroxylation occurs on the phenoxy ring, a starting material such as a hydroxyphenol could be used in the synthetic pathway described in section 2.1. For instance, to synthesize a 4'-hydroxy-phenoxy derivative, 4-benzyloxyphenol could be used, followed by a debenzylation step at the end of the synthesis.

If hydroxylation occurs on the quinolizine ring, a direct hydroxylation of the quinotolast molecule or a key intermediate could be attempted, although this might lack regioselectivity. A more controlled approach would involve starting with a quinolizine precursor that already contains a protected hydroxyl group, which can be deprotected in the final steps.

Table 2: Proposed Synthetic Approach for a Hydroxy Quinotolast Analog

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Ethyl 1-halo-4-oxo-4H-quinolizine-3-carboxylate, 4-Benzyloxyphenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 1-(4-benzyloxyphenoxy)-4-oxo-4H-quinolizine-3-carboxylate |

| 2 | Ethyl 1-(4-benzyloxyphenoxy)-4-oxo-4H-quinolizine-3-carboxylate, 5-Aminotetrazole | Heat | 1-(4-Benzyloxyphenoxy)-4-oxo-N-(2H-tetrazol-5-yl)-4H-quinolizine-3-carboxamide |

| 3 | 1-(4-Benzyloxyphenoxy)-4-oxo-N-(2H-tetrazol-5-yl)-4H-quinolizine-3-carboxamide | H₂, Pd/C | 1-(4-Hydroxyphenoxy)-4-oxo-N-(2H-tetrazol-5-yl)-4H-quinolizine-3-carboxamide (a Hydroxy Quinotolast analog) |

| 4 | 1-(4-Hydroxyphenoxy)-4-oxo-N-(2H-tetrazol-5-yl)-4H-quinolizine-3-carboxamide | Sodium hydroxide | Hydroxy this compound |

Other related derivatives could include analogs with different substituents on the phenoxy ring (e.g., methoxy, chloro, fluoro) or modifications of the quinolizine core to probe the electronic and steric requirements for biological activity. The synthesis of these derivatives would follow similar synthetic strategies, utilizing appropriately substituted starting materials.

Molecular and Cellular Pharmacodynamics of Quinotolast Sodium

Mechanisms of Action at the Cellular Level

Quinotolast (B11096) sodium exerts its pharmacological effects primarily by stabilizing mast cells and inhibiting the release of critical inflammatory mediators. ncats.ionih.gov Its mechanism of action is centered on the modulation of cellular responses to allergic and inflammatory stimuli, particularly those involving mast cells. nih.gov Research indicates that the therapeutic potential of quinotolast in type I allergic reactions is rooted in its ability to prevent the release of chemical messengers from inflammatory cells. nih.gov

Quinotolast sodium has demonstrated a significant capacity to inhibit the release of several key inflammatory mediators from various cell types, including human and animal mast cells. nih.govglpbio.comscience.gov This inhibition is a cornerstone of its anti-allergic activity.

This compound effectively inhibits the release of histamine (B1213489). nih.gov Studies on dispersed human lung cells show that quinotolast, in a concentration range of 1-100 μg/mL, produces a concentration-dependent inhibition of histamine release. glpbio.comscience.govmedchemexpress.com This inhibitory action is notably consistent, as it appears to be largely independent of the preincubation period, with no tachyphylaxis (a rapid decrease in response to a drug) observed. glpbio.comscience.govmedchemexpress.com Further research has confirmed its inhibitory effects on histamine release from rat peritoneal cells and guinea pig lung fragments. ncats.ionih.govglpbio.com

The compound significantly curtails the generation and release of Leukotriene C4 (LTC4), a potent lipid mediator of inflammation. nih.govscience.gov In experiments using dispersed human lung cells, quinotolast demonstrated a concentration-dependent inhibition of LTC4 release. science.govmedchemexpress.com At a concentration of 100 μg/mL, quinotolast inhibited LTC4 release by 54%. glpbio.commedchemexpress.comfelixbio.cn It also shows strong inhibitory effects on the release of peptide leukotrienes from guinea pig lung fragments and mouse cultured mast cells. nih.govglpbio.com The concentration-dependent inhibition of peptide leukotrienes from cultured mast cells resulted in a calculated IC50 value (the concentration causing 50% inhibition) of 0.72 μg/mL. glpbio.commedchemexpress.com

This compound is a potent inhibitor of Prostaglandin (B15479496) D2 (PGD2) synthesis and release. glpbio.commedchemexpress.com PGD2 is the primary cyclooxygenase product generated by mast cells upon activation. nih.gov In studies with dispersed human lung cells, quinotolast at a concentration of 100 μg/mL achieved a 100% inhibition of PGD2 release. glpbio.comscience.govmedchemexpress.comfelixbio.cn This effect occurs in a concentration-dependent manner within the 1-100 μg/mL range. medchemexpress.commedchemexpress.comglpbio.com

Table 1: Inhibitory Effects of this compound on Inflammatory Mediator Release from Human Dispersed Lung Cells

| Mediator | Quinotolast Concentration | Percent Inhibition |

|---|---|---|

| Leukotriene C4 (LTC4) | 100 µg/mL | 54% glpbio.commedchemexpress.comfelixbio.cn |

| Prostaglandin D2 (PGD2) | 100 µg/mL | 100% glpbio.commedchemexpress.comfelixbio.cn |

The primary mechanism underlying quinotolast's inhibition of mediator release is its function as a mast cell stabilizer. ncats.iowikipedia.org Mast cell stabilizers act by preventing the degranulation process, which is the release of granules containing pre-formed mediators like histamine. nih.govwikipedia.org Quinotolast's effect on type I allergic reactions is attributed to this inhibition of mediator release from inflammatory cells, particularly mast cells. nih.gov Studies have suggested that quinotolast may share, at least in part, a similar mechanism of action with disodium (B8443419) cromoglycate (DSCG), a well-known mast cell stabilizer. ncats.ionih.gov

This compound modulates eicosanoid pathways by inhibiting the generation of key products like leukotrienes and prostaglandins (B1171923). science.gov Eicosanoids are signaling molecules derived from arachidonic acid via enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively. nih.govwikipedia.orgfrontiersin.org By significantly attenuating the release of LTC4 and PGD2, quinotolast directly interferes with these inflammatory cascades. glpbio.comscience.govmedchemexpress.com Its ability to completely block PGD2 release and substantially reduce LTC4 release from human lung cells highlights its potent modulatory effect on the COX and LOX pathways initiated within mast cells. glpbio.commedchemexpress.comfelixbio.cn

Table 2: Summary of this compound's Cellular Pharmacodynamics

| Mechanism | Target | Effect | Supporting Evidence |

|---|---|---|---|

| Mediator Release Inhibition | Histamine | Concentration-dependent inhibition of release from human lung cells and rat peritoneal cells. nih.govscience.govmedchemexpress.com | No tachyphylaxis observed. glpbio.comscience.gov |

| Mediator Release Inhibition | Leukotriene C4 (LTC4) | 54% inhibition at 100 µg/mL in human lung cells; IC50 of 0.72 µg/mL in cultured mast cells. glpbio.commedchemexpress.comfelixbio.cn | Strong inhibition in guinea pig lung fragments. nih.gov |

| Mediator Release Inhibition | Prostaglandin D2 (PGD2) | 100% inhibition at 100 µg/mL in human lung cells. glpbio.commedchemexpress.comfelixbio.cn | Concentration-dependent effect. medchemexpress.com |

| Cellular Process Impact | Mast Cell Degranulation | Acts as a mast cell stabilizer, preventing the release of inflammatory granules. ncats.ionih.gov | Mechanism may be shared with disodium cromoglycate. ncats.ionih.gov |

Inhibition of Inflammatory Mediator Release

This compound's pharmacodynamic profile is primarily characterized by its ability to inhibit the release of chemical mediators from inflammatory cells, particularly mast cells. nih.govncats.io This action underlies its classification as an anti-allergic agent and mast cell stabilizer. ncats.io The compound effectively suppresses type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction, in experimental models. nih.govncats.io Its mechanism is distinct from that of receptor antagonists, as it does not block the action of mediators once they have been released. nih.govncats.io

Investigations into Upstream and Downstream Molecular Targets

Research into the molecular action of this compound reveals a cascade of effects that begin with upstream interactions and result in the downstream suppression of allergic and inflammatory responses.

Upstream Molecular Targets: While the precise upstream molecular targets of this compound are not fully elucidated, computational studies have provided potential candidates. A molecular dynamics screening study identified Quinotolast as a potential inhibitor of inorganic pyrophosphatase 1 (PPA1). patsnap.com PPA1 is a crucial enzyme in cellular metabolism, facilitating the hydrolysis of pyrophosphate, a by-product of various biosynthetic processes that influence cell growth and differentiation. patsnap.com The inhibition of an enzyme like PPA1 represents a potential upstream mechanism through which Quinotolast may exert its cell-stabilizing effects.

Downstream Molecular Effects: The most well-documented effects of this compound are the downstream inhibition of mediator release from mast cells and other immune cells. nih.govmedchemexpress.comglpbio.com In studies using dispersed human lung cells, this compound demonstrated a concentration-dependent inhibition of the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2). medchemexpress.comglpbio.comscience.gov At a concentration of 100 μg/mL, Quinotolast significantly inhibited PGD2 release by 100% and LTC4 release by 54%. medchemexpress.comglpbio.comscience.gov Furthermore, it has shown potent inhibitory effects on the release of histamine and peptide leukotrienes from guinea pig lung fragments and mouse cultured mast cells. nih.govmedchemexpress.comglpbio.com

The following table summarizes the inhibitory effects of this compound on the release of various inflammatory mediators.

| Mediator | Cell/Tissue Type | Species | Observed Effect | Citation |

| Histamine | Peritoneal Cells | Rat | Inhibition of release | nih.govncats.io |

| Histamine | Dispersed Lung Cells | Human | Concentration-dependent inhibition | medchemexpress.comscience.gov |

| Leukotriene C4 (LTC4) | Dispersed Lung Cells | Human | 54% inhibition at 100 μg/mL | medchemexpress.comglpbio.comscience.gov |

| Prostaglandin D2 (PGD2) | Dispersed Lung Cells | Human | 100% inhibition at 100 μg/mL | medchemexpress.comglpbio.comscience.gov |

| Peptide Leukotrienes (pLTs) | Cultured Mast Cells | Mouse | Inhibition with IC50 of 0.72 μg/mL | medchemexpress.comglpbio.com |

Role of Cross-Tachyphylaxis with Analogous Compounds (e.g., Disodium Cromoglycate)

Tachyphylaxis is a phenomenon where the repeated administration of a drug leads to a rapidly decreasing response. Cross-tachyphylaxis occurs when the use of one drug produces tolerance to another drug, which often suggests a shared mechanism of action.

Investigations into cross-tachyphylaxis between this compound and the analogous mast cell stabilizer, disodium cromoglycate (DSCG), have yielded conflicting results depending on the experimental model. In studies involving passive cutaneous anaphylaxis (PCA) in rats, it was clearly demonstrated that Quinotolast and DSCG exhibited cross-tachyphylaxis, strongly suggesting that the two drugs share, at least in part, a common mechanism of action in this in vivo model. nih.govncats.io

However, in an in vitro study using dispersed human lung cells, no cross-tachyphylaxis was observed between Quinotolast and sodium cromoglycate (SCG) for the inhibition of histamine, PGD2, and LTC4 release. science.gov This same study noted that the inhibitory effect of Quinotolast on histamine release was largely independent of the preincubation period, with no tachyphylaxis being observed for Quinotolast itself. science.gov This contrasts with DSCG, which is known to exhibit tachyphylaxis. researchgate.net The discrepancy in cross-tachyphylaxis findings may be attributable to differences between the in vivo rat model and the in vitro human cell model or potential species-specific variations in drug action.

Receptor-Mediated and Non-Receptor-Mediated Interactions

The mechanism of action of this compound is understood primarily through its non-receptor-mediated effects, as it does not function as a direct antagonist at the receptors of major inflammatory mediators.

Receptor-Mediated Interactions: Studies have shown that this compound has no antagonistic effect on histamine, serotonin, platelet-activating factor, or bradykinin-induced cutaneous reactions. nih.govncats.io This indicates that its therapeutic action is not derived from blocking the binding of these inflammatory mediators to their respective receptors. This differentiates its mechanism from that of common anti-allergic drugs like antihistamines, which act by blocking histamine receptors. nih.govscience.gov

Preclinical Pharmacological Investigations of Quinotolast Sodium

In Vitro Experimental Models

In vitro studies have been crucial in understanding the cellular mechanisms through which Quinotolast (B11096) sodium exerts its effects. These experiments have primarily focused on its ability to inhibit the release of inflammatory mediators from key immune cells involved in allergic reactions.

Research using cultured inflammatory cells has demonstrated the inhibitory capabilities of Quinotolast sodium on mediator release. In studies involving mouse cultured mast cells, Quinotolast exhibited strong inhibitory effects on the release of histamine (B1213489) and peptide leukotrienes. medchemexpress.comglpbio.comnih.gov The inhibition of peptide leukotrienes (pLTs) from these cultured mast cells was found to be concentration-dependent. medchemexpress.comglpbio.com

The potency of this inhibitory action was quantified, revealing a 50% inhibitory concentration (IC50) value for Quinotolast at 0.72 μg/mL for the inhibition of pLTs release. medchemexpress.comglpbio.com These findings suggest that a primary mechanism of Quinotolast's antiallergic action is the stabilization of mast cells, preventing the release of key substances that propagate allergic inflammation. nih.gov

Table 1: Inhibitory Effect of Quinotolast on Peptide Leukotriene Release from Mouse Cultured Mast Cells

| Parameter | Value |

|---|---|

| Compound | Quinotolast |

| Cell Type | Mouse Cultured Mast Cells |

| Inhibited Mediator | Peptide Leukotrienes (pLTs) |

| IC50 Value | 0.72 μg/mL medchemexpress.comglpbio.com |

Further investigations using dispersed human lung cells have provided a more detailed picture of Quinotolast's effects on a mixed population of inflammatory cells relevant to respiratory allergies. In these models, this compound demonstrated a concentration-dependent inhibition of the release of histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) over a concentration range of 1-100 μg/mL. medchemexpress.comglpbio.comscience.gov

At a concentration of 100 μg/mL, Quinotolast produced a significant and potent inhibition of eicosanoid generation, completely blocking PGD2 release by 100% and reducing LTC4 release by 54%. medchemexpress.comglpbio.comscience.govresearchgate.net An important characteristic of its action is that the inhibitory effect on histamine release was found to be largely independent of the preincubation period, indicating a lack of tachyphylaxis, a phenomenon where the response to a drug diminishes with repeated exposure. medchemexpress.comglpbio.comscience.govresearchgate.net

When compared to the reference drug sodium cromoglycate (SCG), Quinotolast showed a different inhibitory profile. science.govresearchgate.net While Quinotolast was more effective at inhibiting PGD2, SCG was more potent in inhibiting LTC4 release. science.govresearchgate.net Notably, no cross-tachyphylaxis was observed between Quinotolast and SCG in this cell system, suggesting they may act through different mechanisms in human lung cells. science.govresearchgate.net

Table 2: Concentration-Dependent Inhibition of Mediator Release by Quinotolast in Dispersed Human Lung Cells

| Mediator | Quinotolast Concentration | Percent Inhibition |

|---|---|---|

| Histamine, LTC4, PGD2 | 1-100 μg/mL | Concentration-dependent inhibition medchemexpress.comglpbio.comscience.gov |

| PGD2 | 100 μg/mL | 100% medchemexpress.comglpbio.comscience.govresearchgate.net |

| LTC4 | 100 μg/mL | 54% medchemexpress.comglpbio.comscience.govresearchgate.net |

In Vivo Animal Models of Allergic and Inflammatory Responses

To complement the in vitro findings, the efficacy of this compound has been assessed in established animal models of allergic reactions. These studies provide insights into the compound's activity within a complex biological system.

Quinotolast has been shown to be a potent inhibitor of Type I allergic reactions, which are immediate hypersensitivity reactions mediated by IgE antibodies. medchemexpress.comglpbio.comnih.govncats.ioncats.io

In the passive cutaneous anaphylaxis (PCA) model in rats, Quinotolast demonstrated potent inhibitory activity when administered through both intravenous (i.v.) and oral (p.o.) routes. medchemexpress.comglpbio.comnih.govncats.ioncats.io The dose required to produce 50% inhibition (ED50) of the PCA reaction was remarkably low, highlighting the compound's high potency. medchemexpress.comglpbio.com

Furthermore, studies demonstrated a cross-tachyphylaxis between Quinotolast and disodium (B8443419) cromoglycate (DSCG) in inhibiting PCA in rats, which suggests that these two drugs may share, at least in part, a common mechanism of action in this model. nih.govncats.ioncats.io Quinotolast also showed potent inhibition of PCA in guinea pigs, a model where DSCG and other reference antiallergic drugs have been reported to have poor inhibitory activity. nih.gov

Table 3: Efficacy of Quinotolast in the Rat Passive Cutaneous Anaphylaxis (PCA) Model

| Route of Administration | ED50 Value |

|---|---|

| Intravenous (i.v.) | 0.0063 mg/kg medchemexpress.comglpbio.com |

| Oral (p.o.) | 0.0081 mg/kg medchemexpress.comglpbio.com |

In addition to its effects on cutaneous reactions, Quinotolast has been evaluated in models of anaphylactic bronchoconstriction in rats. The compound was found to potently inhibit this airway response, a key feature of allergic asthma, following both intravenous and oral administration. medchemexpress.comglpbio.comnih.govncats.io The efficacy of Quinotolast in these models was reported to be stronger than that of several reference antiallergic drugs. nih.gov This suggests that Quinotolast's inhibitory effect on mediator release from mast cells translates to a functional attenuation of allergic responses in the airways. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Amlexanox |

| Bradykinin |

| Disodium cromoglycate (DSCG) / Sodium cromoglycate (SCG) |

| Histamine |

| Hydroxy quinotolast |

| Leukotriene C4 (LTC4) |

| Pemirolast |

| Platelet activating factor |

| Prostaglandin D2 (PGD2) |

| Quinotolast / this compound |

| Repirinast |

| Serotonin |

Comparative Efficacy Studies in Animal Models

The preclinical antiallergic efficacy of this compound has been evaluated in comparison to several other established antiallergic agents in various animal models of type I allergic reactions. These studies demonstrate that Quinotolast possesses potent inhibitory activity, often exceeding that of the reference drugs. nih.gov

In rat models, Quinotolast showed significantly stronger effects than reference compounds such as tranilast, amlexanox, pemirolast, repirinast, and disodium cromoglycate (DSCG). nih.gov Its potency was evident in the potent inhibition of passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction following both intravenous and oral administration. nih.gov This broad efficacy suggests a robust inhibitory effect on the release of chemical mediators. nih.gov

A key finding was Quinotolast's potent inhibition of PCA in guinea pigs, a model where DSCG and other reference drugs exhibited poor inhibitory activity. nih.gov This highlights a potential advantage and broader spectrum of activity for Quinotolast compared to cromolyn-like drugs. nih.gov Furthermore, studies demonstrated cross-tachyphylaxis between Quinotolast and DSCG in inhibiting PCA in rats, suggesting that their mechanisms of action are at least partially shared. nih.govncats.io

In vitro comparative studies using animal cells further support these findings. Quinotolast demonstrated stronger inhibitory effects on the release of histamine and peptide leukotrienes from guinea pig lung fragments and mouse cultured mast cells when compared to other tested drugs. nih.gov

Table 1: Comparative Efficacy of Quinotolast in Animal Models

| Animal Model | Comparison Drugs | Efficacy Finding for Quinotolast | Reference |

|---|---|---|---|

| Passive Cutaneous Anaphylaxis (PCA) in Rats | Tranilast, Amlexanox, Pemirolast, Repirinast, DSCG | Potently inhibited the reaction; stronger than reference drugs. | nih.gov |

| Anaphylactic Bronchoconstriction in Rats | Tranilast, Amlexanox, Pemirolast, Repirinast, DSCG | Potently inhibited bronchoconstriction; stronger than reference drugs. | nih.gov |

| Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs | DSCG and other reference drugs | Potently inhibited the reaction, in contrast to the poor activity of reference drugs. | nih.gov |

| Mediator Release from Guinea Pig Lung / Mouse Mast Cells | Other tested antiallergic drugs | Showed stronger inhibitory effects on histamine and peptide leukotriene release. | nih.gov |

Dose-Response Characterization in Preclinical Models

The dose-dependent and concentration-dependent effects of Quinotolast have been characterized in both in vivo and in vitro preclinical models. These studies have established the potency of the compound in inhibiting key processes of the type I allergic reaction.

In in vivo studies using rats, Quinotolast demonstrated dose-dependent inhibition of passive cutaneous anaphylaxis (PCA). medchemexpress.comglpbio.com When administered intravenously, the dose required to produce a 50% inhibition (ED₅₀) of the PCA reaction was 0.0063 mg/kg. medchemexpress.comglpbio.com The compound was also highly potent via the oral route, with an ED₅₀ value of 0.0081 mg/kg for the same reaction. medchemexpress.comglpbio.com Research indicated that while a dose of 0.32 mg/kg resulted in almost complete inhibition of the PCA reaction, the effect was slightly diminished at a higher dose of 1 mg/kg. medchemexpress.comglpbio.com

In vitro investigations have further detailed the concentration-response relationship of Quinotolast. In studies using dispersed human lung cells, Quinotolast inhibited the release of histamine, leukotriene C₄ (LTC₄), and prostaglandin D₂ (PGD₂) in a concentration-dependent manner within the range of 1-100 μg/mL. medchemexpress.comglpbio.comscience.gov At a concentration of 100 μg/mL, Quinotolast produced a 100% inhibition of PGD₂ release and a 54% inhibition of LTC₄ release. medchemexpress.comscience.gov In studies on cultured mouse mast cells, Quinotolast also showed concentration-dependent inhibition of peptide leukotriene release, with a half-maximal inhibitory concentration (IC₅₀) of 0.72 μg/mL. medchemexpress.comglpbio.com

Table 2: Dose-Response and Concentration-Response Data for Quinotolast

| Model System | Endpoint | Administration | Potency Metric | Value | Reference |

|---|---|---|---|---|---|

| Rat | Passive Cutaneous Anaphylaxis (PCA) | Intravenous (i.v.) | ED₅₀ | 0.0063 mg/kg | medchemexpress.comglpbio.com |

| Rat | Passive Cutaneous Anaphylaxis (PCA) | Oral (p.o.) | ED₅₀ | 0.0081 mg/kg | medchemexpress.comglpbio.com |

| Cultured Mouse Mast Cells | Peptide Leukotriene Release | In Vitro | IC₅₀ | 0.72 μg/mL | medchemexpress.comglpbio.com |

| Dispersed Human Lung Cells | Histamine, LTC₄, PGD₂ Release | In Vitro | - | Concentration-dependent inhibition (1-100 μg/mL) | medchemexpress.comscience.gov |

Pharmacokinetic and Metabolic Research in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models.frontiersin.org

The study of a drug's journey through the body is critical in preclinical research. For Quinotolast (B11096) sodium, these Absorption, Distribution, Metabolism, and Excretion (ADME) processes have been characterized in animal models, primarily rats and dogs, to predict its behavior in humans.

Absorption: Following oral administration, Quinotolast is absorbed rapidly in both rat and dog models. nih.gov This quick uptake from the gastrointestinal tract is a promising characteristic for an orally administered drug.

Distribution: Once in the bloodstream, Quinotolast distributes extensively into various body tissues. nih.gov Studies in rats have shown that tissue concentrations of the drug, particularly in the lungs, spleen, liver, and kidneys, are higher than the corresponding levels in the serum. nih.gov This wide distribution is also suggested by a large volume of distribution observed in both rats and dogs. nih.govnih.gov Conversely, brain tissue levels have been noted to be lower than in the serum, indicating limited penetration of the blood-brain barrier. nih.gov Research has also indicated that phospholipids (B1166683) may play a significant role in the tissue distribution of quinoline (B57606) derivatives like Quinotolast. nih.gov

Metabolism: Quinotolast undergoes metabolism, as evidenced by the recovery of unchanged drug in urine and bile being only about half of the administered intravenous dose in rats. nih.gov This suggests that a significant portion of the drug is transformed into metabolites. The liver is a primary site for this metabolic activity. nih.gov

Excretion: The primary route of elimination for Quinotolast and its metabolites is via the feces, which points to significant biliary excretion. researchgate.netunil.ch A smaller fraction of the drug and its metabolites are excreted through the urine. nih.govresearchgate.net Studies involving bile-duct cannulated rats have confirmed that a substantial amount of the drug is excreted into the bile. nih.govresearchgate.net This process of biliary excretion involves the transfer of the drug from plasma to bile via hepatocytes and can be influenced by various transport proteins. unil.chnumberanalytics.com

Identification and Characterization of Metabolites in Preclinical Species.nih.govwipo.int

Understanding how a drug is metabolized is crucial for assessing its efficacy and safety. In preclinical studies with rats and dogs, Quinotolast has been shown to undergo several metabolic transformations.

The primary metabolic pathways for Quinotolast include oxidation and glucuronidation. nih.gov In studies with rat and human hepatocytes, nine metabolites were identified, resulting from these pathways. nih.gov While the metabolic profile is largely similar between rats and humans in vitro, direct glucuronidation has been observed as a specific pathway in humans. nih.gov

Key metabolites identified in the plasma and urine of rats following oral administration include products of hydroxylation and dihydrodiol formation. nih.gov The presence of these metabolites, while the unchanged parent drug is found in negligible amounts in urine, underscores the extensive metabolism of Quinotolast. nih.gov The identification of a hydroxy metabolite has also been noted in other contexts. science.govscience.gov

The metabolic pathways for quinoline-based compounds can be complex, involving Phase I reactions like hydroxylation and N-de-ethylation, followed by Phase II conjugation reactions such as glucuronidation. nih.govmdpi.com These processes are critical for the detoxification and elimination of the drug. nih.gov

In Vitro Metabolic Stability and Enzyme Induction Studies (Conceptual, inferred from ADME)

Based on the extensive in vivo metabolism, it is conceptually inferred that Quinotolast has moderate metabolic stability. The significant first-pass metabolism, particularly in rats, suggests a high susceptibility to breakdown by liver enzymes upon initial passage through the liver.

In vitro studies using liver microsomes or hepatocytes are essential to quantify this metabolic stability. researchgate.net Such experiments would determine the intrinsic clearance of Quinotolast, providing a measure of how quickly it is metabolized by liver enzymes. researchgate.net For other quinoline derivatives, in vitro studies have shown a range of metabolic stabilities, highlighting the importance of specific testing for Quinotolast. nih.govresearchgate.net For instance, some quinoline-based compounds have shown half-lives in human liver microsomes ranging from around 20 to 45 minutes. nih.govresearchgate.net

Furthermore, the potential for Quinotolast to induce or inhibit drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, is a critical consideration, especially for a drug intended for chronic use. Conceptually, in vitro assays with human hepatocytes would be used to assess this. These studies would measure changes in the activity or expression of key CYP enzymes (e.g., CYP1A2, CYP3A4) after exposure to Quinotolast to identify any potential for drug-drug interactions. frontiersin.org

Bioavailability Studies in Preclinical Species

Oral bioavailability, which measures the fraction of an oral dose that reaches systemic circulation, has been evaluated for Quinotolast in preclinical species, revealing notable differences.

While Quinotolast is rapidly absorbed in both rats and dogs, its bioavailability varies significantly between the two. nih.govpharmainformatic.com In dogs, the oral bioavailability is relatively high. psu.edu In contrast, rats exhibit a considerably lower oral bioavailability, likely due to more extensive first-pass metabolism in the liver. psu.edu This highlights a species-specific difference in how the drug is processed before it can circulate throughout the body.

The absolute bioavailability of a drug can be influenced by factors like absorption and first-pass hepatic metabolism. researchgate.net For some compounds, bioavailability in dogs has been found to be more predictive of human bioavailability than in rats. researchgate.net

Interactive Data Table: Preclinical Bioavailability of Various Compounds

| Compound | Animal Model | Oral Bioavailability (%) | Reference |

| Tamsulosin | Rat | 6.9 - 22.8 | psu.edu |

| Tamsulosin | Dog | 29.7 - 42.0 | psu.edu |

| HY-071085 | Rat (male) | 2.8 | mdpi.com |

| HY-071085 | Rat (female) | 10.8 | mdpi.com |

| HY-071085 | Beagle Dog | 13.1 | mdpi.com |

| MRTX1133 | Rat | 2.92 | frontiersin.org |

| Quercetin (Suspension) | Rat | 3.61 | nih.gov |

| Quercetin (SPC-Pip-NSps) | Rat | 23.58 | nih.gov |

Analytical Methodologies for Research on Quinotolast Sodium

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are the cornerstone of quantitative bioanalysis, offering the high selectivity and sensitivity needed to measure drug concentrations in preclinical samples such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification of small molecules in biological fluids. For Quinotolast (B11096) sodium, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This method separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of Quinotolast sodium would consist of a C18 column, a mobile phase composed of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), and a UV detector. The pH of the mobile phase is a critical parameter that would be optimized to ensure good peak shape and retention of this compound. Given the chemical structure of quinolones, a detection wavelength in the range of 270-280 nm would likely provide adequate sensitivity. moca.net.uaresearchgate.net

Sample preparation is a critical step to remove interfering endogenous components from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE, particularly with a weak cation exchange cartridge, can offer a cleaner extract and better recovery for quinolone compounds.

A hypothetical HPLC method for the determination of this compound in rat plasma is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 15 mM Phosphate Buffer (pH 5.5) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 280 nm |

| Run Time | 10 minutes |

| Internal Standard | A structurally similar quinolone |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, particularly for low-concentration samples or for the simultaneous analysis of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically, tandem mass spectrometry (LC-MS/MS), is the preferred method. nih.govacs.org This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

In an LC-MS/MS assay for this compound, the compound would be separated on an analytical column and then ionized, typically using an electrospray ionization (ESI) source. The precursor ion corresponding to the molecular weight of this compound would then be selected and fragmented to produce characteristic product ions. The quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high specificity and reduces background noise. acs.org

The sample preparation methods for LC-MS/MS are similar to those for HPLC, with a strong emphasis on minimizing matrix effects, which can suppress or enhance the ionization of the analyte.

A plausible LC-MS/MS method for the quantification of this compound in a preclinical setting is outlined below.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min (with gradient elution) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Specific m/z for Quinotolast and Internal Standard |

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment

Beyond quantification, the definitive confirmation of the chemical structure and the assessment of the purity of this compound are crucial. This is achieved through a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) techniques like time-of-flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. outsourcedpharma.com Fragmentation patterns observed in the MS/MS spectrum serve as a fingerprint for the molecule, further confirming its identity. acs.org

The purity of a reference standard of this compound can be assessed by a combination of these techniques. HPLC with UV detection can identify and quantify impurities, while LC-MS can help in the identification of these impurities based on their mass-to-charge ratios.

Method Validation for Preclinical Research Applications

Before an analytical method can be used to support preclinical studies, it must be rigorously validated to ensure that it is reliable and fit for its intended purpose. The validation is typically performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). ub.edu

The key validation parameters for a quantitative bioanalytical method include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. uci.edu

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both the intra-day and inter-day levels. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes freeze-thaw stability, bench-top stability, and long-term storage stability. uci.edu

An example of acceptance criteria for a validated bioanalytical method is presented in the following table.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |

| Linearity | The correlation coefficient (r²) should be ≥0.99. |

| Recovery | Consistent and reproducible across the concentration range. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

Future Directions and Emerging Research Avenues for Quinotolast Sodium

Elucidation of Comprehensive Molecular Interaction Profiles

The current understanding of quinotolast (B11096) sodium's mechanism centers on its ability to inhibit the release of key inflammatory mediators from mast cells and other immune cells. medchemexpress.comglpbio.com It demonstrates significant, concentration-dependent inhibition of histamine (B1213489), leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) release from human lung cells. medchemexpress.comchemsrc.combioscience.co.uk This points towards interaction with signaling pathways associated with these mediators, such as G-protein coupled receptors (GPCRs) like histamine, leukotriene, and prostaglandin receptors. chemsrc.com

However, a comprehensive, high-resolution profile of its molecular interactions is yet to be established. Future research should prioritize identifying the direct protein targets of quinotolast. Advanced techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational docking studies could reveal the specific enzymes or receptors it binds to. Understanding whether quinotolast interacts non-covalently with its targets, similar to how other modern inhibitors function, could provide crucial insights into its mechanism. glpbio.com Elucidating these interactions will clarify whether its primary effect is on a single key regulator or multiple nodes within the inflammatory cascade.

Table 1: Known Inhibitory Effects of Quinotolast

| Mediator | Cell/Tissue Model | Effect | IC50 / ED50 | Citation |

|---|---|---|---|---|

| Histamine | Dispersed human lung cells | Concentration-dependent inhibition | Not specified | medchemexpress.comglpbio.com |

| Leukotriene C4 (LTC4) | Dispersed human lung cells | 54% inhibition at 100 µg/mL | Not specified | medchemexpress.comchemsrc.comglpbio.com |

| Prostaglandin D2 (PGD2) | Dispersed human lung cells | 100% inhibition at 100 µg/mL | Not specified | medchemexpress.comchemsrc.comglpbio.com |

| Peptide Leukotrienes (pLTs) | Mouse cultured mast cells | Concentration-dependent inhibition | 0.72 µg/mL | medchemexpress.comchemsrc.comglpbio.com |

Advanced Preclinical Models for Deeper Mechanistic Understanding

Preclinical evaluation of quinotolast has successfully utilized established models of Type I allergic reactions, including passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction in rats. chemsrc.comglpbio.com These models have been instrumental in demonstrating the compound's potent anti-allergic efficacy in vivo. medchemexpress.com

However, to understand its potential in more complex inflammatory conditions, research must move towards more sophisticated preclinical models. The complexity of human inflammatory and autoimmune diseases, such as rheumatoid arthritis or inflammatory bowel disease, involves an intricate interplay of various immune cells and signaling pathways that are not fully represented by acute allergy models. frontiersin.org Future studies could employ humanized mouse models or organoid cultures derived from patients with specific inflammatory diseases. These advanced models would allow for the investigation of quinotolast's effects on a wider range of immune responses, including T-cell polarization, cytokine networks beyond allergy (e.g., TNF-α, IL-1β, IL-6), and the function of tissue-resident immune cells. frontiersin.orgfrontiersin.org Such models are crucial for determining if the compound's utility extends to chronic inflammatory or autoimmune conditions. frontiersin.org

Potential for Scaffold Modification in Medicinal Chemistry Research

Quinotolast is built upon a quinolone scaffold, a structural motif that is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules. nih.govresearchgate.netufrj.br The versatility of the quinolone core offers significant opportunities for structural modification to enhance therapeutic properties and explore new biological activities. researchgate.netmdpi.com

Medicinal chemistry strategies such as "scaffold hopping" or fragment-based drug design could be applied to the quinotolast structure. mdpi.comniper.gov.in By systematically modifying the substituents on the quinolone ring system—for instance, at the N-1, C-3, and C-7 positions which are known to be significant for biological activity—researchers could fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net This could lead to the development of new analogues with improved metabolic stability or a novel spectrum of activity, potentially targeting different protein families while retaining the core anti-inflammatory action. niper.gov.in Such explorations could transform quinotolast from a single compound into a lead for a new class of anti-inflammatory agents. mdpi.com

Role of Quinotolast Sodium as a Tool Compound in Basic Immunological Research

A tool compound is a bioactive molecule used to investigate biological pathways and targets, providing insights into structure-activity relationships and cellular functions. biosolveit.de Given its specific and potent inhibitory effects on the release of histamine, leukotrienes, and prostaglandins (B1171923), this compound is well-positioned to serve as a valuable tool compound in basic immunology. medchemexpress.combiosolveit.de

Researchers can use quinotolast to probe the intricate signaling cascades that govern mast cell and basophil degranulation. nih.gov By selectively blocking the release of these key mediators, it allows for the dissection of their downstream effects on other immune cells and tissues. For example, it could be used in co-culture systems to study how the inhibition of mast cell mediators affects T-cell activation, eosinophil migration, or epithelial cell responses. frontiersin.org Its utility as a research tool is not contingent on it being a perfect drug candidate; rather, its value lies in its ability to selectively perturb a specific biological process, thereby helping to uncover fundamental immunological mechanisms. biosolveit.de

Investigation of Broader Anti-inflammatory Mechanisms Beyond Allergic Responses

The current focus on quinotolast has been its efficacy in allergic reactions, which are primarily driven by IgE, mast cells, and mediators like histamine. medchemexpress.comchemsrc.comglpbio.com However, the broader landscape of inflammation involves a host of other pathways and mediators. researchgate.net The cyclooxygenase (COX) and lipoxygenase pathways, for instance, produce a wide array of prostaglandins and leukotrienes that are implicated in diverse inflammatory conditions, not just allergies. njmonline.nl

Future research should investigate whether quinotolast's inhibitory effects extend to other inflammatory contexts. Studies could explore its impact on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central to many chronic inflammatory and autoimmune diseases. frontiersin.org It would also be valuable to determine if quinotolast can modulate the function of other key immune cells like macrophages, neutrophils, and lymphocytes. nih.gov Investigating its effects in non-allergic models of inflammation, such as those induced by bacterial components or in models of autoimmune disease, could reveal a much broader anti-inflammatory profile and unlock new potential therapeutic applications. frontiersin.orgnih.gov

Q & A

Q. What molecular techniques elucidate this compound’s dual inhibition of LTC4 and PGD2?

Q. How can transcriptomic profiling enhance understanding of this compound’s off-target effects?

Q. What biomarkers are recommended for clinical trials assessing this compound’s efficacy in allergic asthma?

- Methodological Answer : Measure fractional exhaled nitric oxide (FeNO), serum IgE, and sputum eosinophils as primary endpoints. Include exploratory biomarkers like urinary LTE4 (LTC4 metabolite) and PGD2-M (PGD2 metabolite) to correlate with target engagement .

Reproducibility and Ethical Compliance

Q. Q. How can researchers ensure reproducibility of this compound’s in vivo anti-allergic effects?

Q. What ethical considerations apply to this compound’s use in human-derived cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.